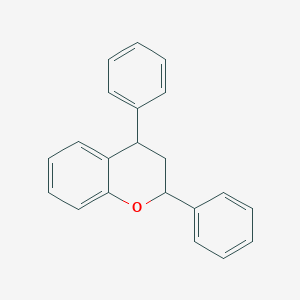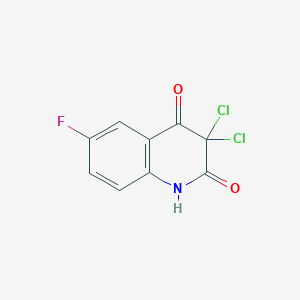
3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione, also known as DCQD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the quinoline family and has been studied for its mechanism of action and physiological effects.
Mécanisme D'action
3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione exerts its therapeutic effects by targeting specific enzymes and proteins in the body. For example, 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Inhibition of this enzyme leads to DNA damage and cell death in cancer cells. 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione also targets the heme detoxification pathway in the Plasmodium falciparum parasite, leading to its death. Furthermore, 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione inhibits the aggregation of amyloid-beta peptides in Alzheimer's disease, preventing the formation of toxic plaques in the brain.
Biochemical and Physiological Effects:
3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has been shown to have a wide range of biochemical and physiological effects. Research has shown that 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione can induce apoptosis in cancer cells, leading to their death. In addition, 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has been shown to inhibit the growth and replication of the Plasmodium falciparum parasite, leading to its death. Furthermore, 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has been shown to prevent the aggregation of amyloid-beta peptides in Alzheimer's disease, preventing the formation of toxic plaques in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. In addition, 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has been shown to have potent therapeutic properties in various diseases, making it a promising candidate for further research. However, 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione also has limitations for lab experiments. It is a highly reactive compound and can be toxic in high concentrations. Therefore, careful handling and storage are required.
Orientations Futures
There are several future directions for research on 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione. One area of research is to further investigate its anti-cancer properties and potential use in cancer therapy. Another area of research is to investigate its potential use in the treatment of malaria and other infectious diseases. Furthermore, research can be conducted to investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, further studies can be conducted to investigate the safety and toxicity of 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione in humans.
Méthodes De Synthèse
3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione can be synthesized through a multistep process involving the reaction of 2-chloro-3-formylquinoline with chloroacetic acid and subsequent reactions with sodium nitrite and hydrochloric acid. The final product is obtained through the reaction of the intermediate compound with fluorine gas.
Applications De Recherche Scientifique
3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has been studied for its potential therapeutic properties in various diseases such as cancer, malaria, and Alzheimer's disease. Research has shown that 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has potent anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has been studied for its anti-malarial properties by targeting the Plasmodium falciparum parasite. Furthermore, 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has shown potential in the treatment of Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides.
Propriétés
Numéro CAS |
778-61-0 |
|---|---|
Nom du produit |
3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione |
Formule moléculaire |
C9H4Cl2FNO2 |
Poids moléculaire |
248.03 g/mol |
Nom IUPAC |
3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C9H4Cl2FNO2/c10-9(11)7(14)5-3-4(12)1-2-6(5)13-8(9)15/h1-3H,(H,13,15) |
Clé InChI |
YJWFJDUBBUMZJK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)C(=O)C(C(=O)N2)(Cl)Cl |
SMILES canonique |
C1=CC2=C(C=C1F)C(=O)C(C(=O)N2)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



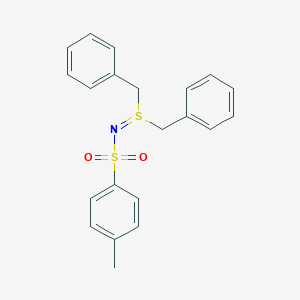
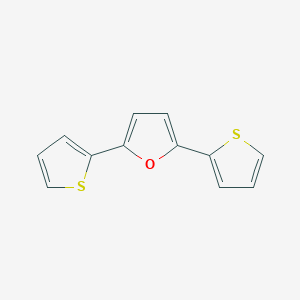
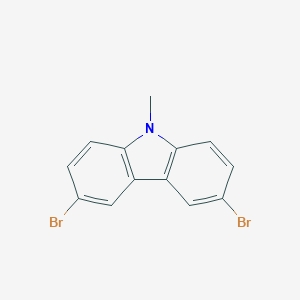

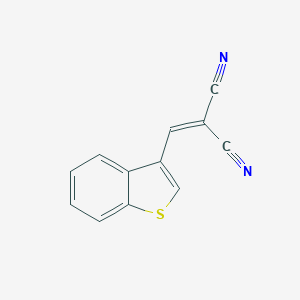
![6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B189198.png)


![5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one](/img/structure/B189202.png)
![2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B189205.png)
![9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide](/img/structure/B189206.png)

![4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B189209.png)
